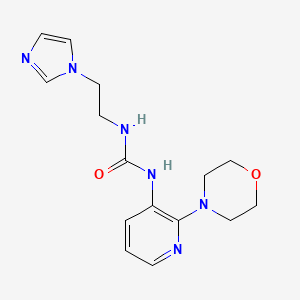
1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea, also known as PNU-74654, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been extensively studied for its biological properties.
Wirkmechanismus
1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea exerts its biological effects by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea induces apoptosis (programmed cell death) in cancer cells by inhibiting PARP activity, leading to the accumulation of DNA damage. This compound has also been found to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea in lab experiments is its potent antitumor activity, making it a valuable tool for studying cancer biology. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of non-cancerous cells.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea. One potential direction is the development of 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea analogs with improved potency and reduced toxicity. Additionally, the combination of 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea with other chemotherapeutic agents could enhance its antitumor activity. Furthermore, the potential application of 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea in the treatment of inflammatory diseases warrants further investigation.
Conclusion:
In conclusion, 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea is a chemical compound with significant potential for therapeutic applications. Its potent antitumor activity and anti-inflammatory properties make it a promising candidate for the treatment of cancer and inflammatory diseases. Further studies are needed to fully understand the mechanisms of action and potential applications of 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea.
Synthesemethoden
The synthesis of 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea involves the reaction of 2-(2-morpholin-4-ylpyridin-3-yl)ethanol with 1-isobutyl-1H-imidazole-4-carbonyl chloride in the presence of triethylamine. The resulting product is then treated with N,N-dimethylformamide and potassium carbonate to obtain 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea.
Wissenschaftliche Forschungsanwendungen
1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast, prostate, and lung cancer. Additionally, 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
1-(2-imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c22-15(18-5-7-20-6-4-16-12-20)19-13-2-1-3-17-14(13)21-8-10-23-11-9-21/h1-4,6,12H,5,7-11H2,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPGAYVFHMKSOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)NC(=O)NCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[1-[(4-methoxyphenyl)methylamino]ethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7571762.png)
![2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571763.png)
![1-[(3-Bromophenyl)methyl]-4-methoxypiperidine](/img/structure/B7571769.png)
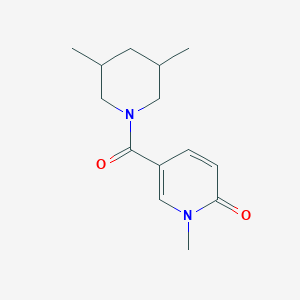
![4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7571782.png)
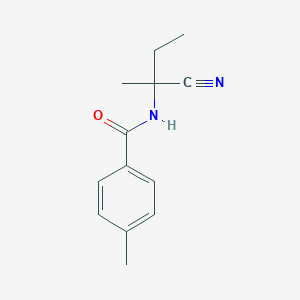
![(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile hydrochloride](/img/structure/B7571793.png)

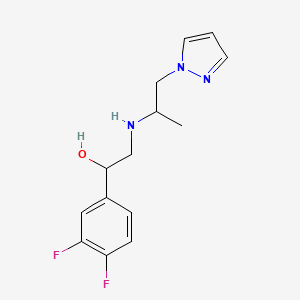
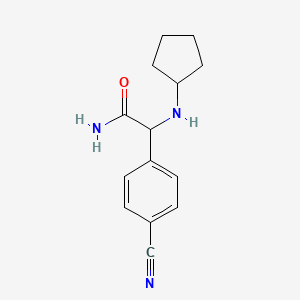
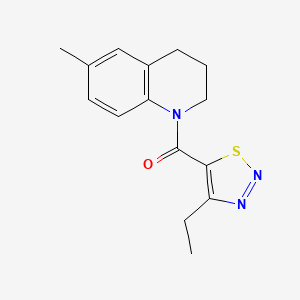
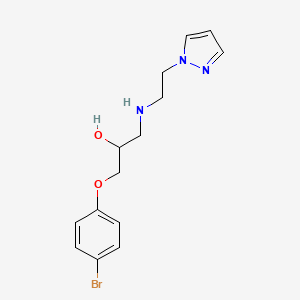
![2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571849.png)
![2-[(3-cyano-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]propanamide](/img/structure/B7571856.png)